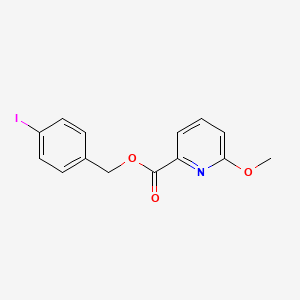
(4-Iodophenyl)methyl 6-methoxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRV-7019 is a blood-brain barrier-penetrable radioligand used for brain imaging. It specifically targets butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This compound is utilized in the diagnosis of various neurological conditions, including amyloid diseases, multiple sclerosis, brain tumors, and butyrylcholinesterase activity .
Preparation Methods
The synthesis of TRV-7019 involves several steps, starting with the preparation of 4-iodobenzyl 6-methoxypicolinate. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TRV-7019 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TRV-7019 has several scientific research applications:
Chemistry: It is used as a radioligand in various chemical studies to understand the behavior of butyrylcholinesterase.
Biology: It helps in studying the distribution and activity of butyrylcholinesterase in biological systems.
Medicine: It is used in the diagnosis of neurological conditions such as amyloid diseases, multiple sclerosis, and brain tumors.
Industry: It is used in the development of diagnostic tools and imaging agents for neurological research
Mechanism of Action
TRV-7019 exerts its effects by targeting butyrylcholinesterase. It binds to the enzyme, allowing for the visualization of its activity in the brain. This binding helps in the diagnosis of conditions where butyrylcholinesterase activity is altered, such as in amyloid diseases and multiple sclerosis .
Comparison with Similar Compounds
TRV-7019 is unique in its ability to penetrate the blood-brain barrier and specifically target butyrylcholinesterase. Similar compounds include:
TRV-7018: Another radioligand with similar properties but different binding affinities.
TRV-7020: A compound with similar diagnostic applications but different chemical structures.
TRV-7021: A radioligand used for imaging but with different target enzymes.
These compounds highlight the uniqueness of TRV-7019 in terms of its specificity and effectiveness in targeting butyrylcholinesterase .
Biological Activity
(4-Iodophenyl)methyl 6-methoxypyridine-2-carboxylate, also known as TRV-7019, is a compound that has garnered attention for its potential biological activities, particularly in the field of neuroscience and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C14H12INO3
- Molecular Weight : 369.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=CC(=N1)C(=O)OCC2=CC=C(C=C2)I
| Property | Value |
|---|---|
| Molecular Formula | C14H12INO3 |
| Molecular Weight | 369.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | AVKHPDWARYICID-UHFFFAOYSA-N |
TRV-7019 primarily acts as a butyrylcholinesterase (BuChE) inhibitor, which is crucial for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound enhances cholinergic signaling, which may have implications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study highlighted the neuroprotective effects of TRV-7019 in models of Alzheimer's disease. The compound was shown to improve cognitive function in animal models by enhancing synaptic plasticity and reducing amyloid-beta accumulation.
-
Imaging Applications :
- TRV-7019 has been utilized as a radioligand for imaging BuChE activity in the brain. This application is particularly relevant for diagnosing conditions like multiple sclerosis and brain tumors where BuChE activity is altered.
- Potential Therapeutic Applications :
Table 2: Comparison with Similar Compounds
| Compound | Target Enzyme | Application Area |
|---|---|---|
| TRV-7019 | Butyrylcholinesterase | Alzheimer's disease, imaging |
| TRV-7018 | Similar to TRV-7019 | Cognitive enhancement |
| TRV-7020 | Different target | Diagnostic imaging |
Properties
Molecular Formula |
C14H12INO3 |
|---|---|
Molecular Weight |
369.15 g/mol |
IUPAC Name |
(4-iodophenyl)methyl 6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H12INO3/c1-18-13-4-2-3-12(16-13)14(17)19-9-10-5-7-11(15)8-6-10/h2-8H,9H2,1H3 |
InChI Key |
AVKHPDWARYICID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)OCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















